molecular formula C15H16N2O4S2 B6915906 N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide

N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide

Cat. No.: B6915906
M. Wt: 352.4 g/mol
InChI Key: DDCBUASTCOEDNZ-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide is a complex organic compound that features a unique combination of isoquinoline and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by sulfonylation and subsequent coupling with a methoxythiophene carboxylic acid derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DCM.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide is unique due to its specific combination of isoquinoline and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-8-14(22-10-13)15(18)16-23(19,20)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCBUASTCOEDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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